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molecular formula C7H5N3O2 B578518 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid CAS No. 1256807-59-6

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

Cat. No. B578518
M. Wt: 163.136
InChI Key: VATYKCRPUNUKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859773B2

Procedure details

To a solution of methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (3.52 g, 20 mmol) in methanol (250 mL) and water (190 mL) at 0° C. was added aqueous sodium hydroxide (2M, 64 mL, 128 mmol), dropwise. The suspension was then allowed to warm to ambient temperature and stirred for 18 hours. The methanol was then removed in vacuo and the aqueous mixture extracted with ethyl acetate (250 mL). The aqueous layer was acidified (to pH 5-6) with 2 N aqueous hydrochloric acid (70 mL). The cream solid which had precipitated out was then filtered off and dried in a desiccator to yield the title compound (0.675 g, 21%). 1HNMR (400 MHz, DMSO-d6, δ): 8.97 (s, 1H), 8.45 (s, 1H), 8.39 (s, 1H).
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10]([O:12]C)=[O:11])[CH:8]=2)[CH:3]=[N:2]1.[OH-].[Na+]>CO.O>[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
N1N=CC2=NC=C(C=C21)C(=O)OC
Name
Quantity
64 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
190 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
The cream solid which had precipitated out
FILTRATION
Type
FILTRATION
Details
was then filtered off
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1N=CC2=NC=C(C=C21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.675 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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